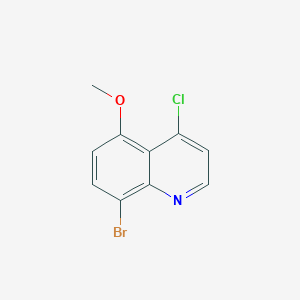

8-Bromo-4-chloro-5-methoxyquinoline

Description

Significance of Quinolines as a Fundamental Heterocyclic Scaffold

The quinoline (B57606) ring system is a versatile and highly valued scaffold in medicinal chemistry. nih.govtandfonline.com Its presence in a wide array of biologically active compounds, including approved drugs, underscores its "privileged" status in drug discovery. tandfonline.com Quinolines are known to exhibit a broad spectrum of pharmacological activities, such as anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govorientjchem.orgbenthamdirect.com The structural rigidity and aromatic nature of the quinoline nucleus provide a robust platform for the spatial arrangement of various functional groups, enabling precise interactions with biological targets. tandfonline.com This inherent "druggability" and the availability of well-established synthetic pathways make quinolines an attractive starting point for the development of new therapeutic agents. tandfonline.com

Strategic Importance of Halogen and Methoxy (B1213986) Substituents on Quinolines

The introduction of halogen and methoxy groups onto the quinoline scaffold is a key strategy employed by medicinal chemists to optimize the pharmacological profile of these molecules. Halogen atoms, such as bromine and chlorine, are known to influence a compound's lipophilicity, metabolic stability, and binding affinity to target proteins. The presence of multiple, diverse halogens can lead to unique pharmacological profiles. Halogen bonding, a noncovalent interaction involving an electrophilic halogen atom, can also play a crucial role in molecular recognition and catalysis. acs.org

Contextualization of 8-Bromo-4-chloro-5-methoxyquinoline within Advanced Organic and Medicinal Chemistry Research

This compound serves as a key building block and intermediate in the synthesis of more complex molecules with potential therapeutic applications. chiralen.commoldb.com Its trifunctional nature, featuring a bromine atom, a chlorine atom, and a methoxy group at specific positions on the quinoline core, offers a high degree of synthetic versatility. uni.lu Researchers can selectively target these functional groups to introduce further diversity and tailor the properties of the final compounds. For instance, the halogen atoms can be readily displaced through various cross-coupling reactions, allowing for the introduction of a wide range of substituents.

Overview of Research Trajectories for Multi-Substituted Quinoline Frameworks

Current research on multi-substituted quinoline frameworks is largely focused on the exploration of their potential as therapeutic agents, particularly in the field of oncology. nih.gov Scientists are actively investigating the structure-activity relationships (SAR) of these compounds to understand how different substitution patterns influence their biological activity. nih.gov The goal is to design and synthesize novel quinoline derivatives with enhanced potency, selectivity, and pharmacokinetic properties. This involves the systematic modification of the substitution pattern on the quinoline ring and the evaluation of the resulting compounds in various biological assays. The insights gained from these studies are crucial for the development of the next generation of quinoline-based drugs.

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₇BrClNO |

| Molecular Weight | 272.53 g/mol |

| InChI | 1S/C10H7BrClNO/c1-14-8-3-2-6(11)10-9(8)7(12)4-5-13-10/h2-5H,1H3 |

| InChIKey | DQQUICLCJAHEKB-UHFFFAOYSA-N |

| SMILES | COC1=C2C(=CC=NC2=C(C=C1)Br)Cl |

| Physical State | Solid |

Table generated from data available in uni.luchembk.comsigmaaldrich.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-bromo-4-chloro-5-methoxyquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrClNO/c1-14-8-3-2-6(11)10-9(8)7(12)4-5-13-10/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQQUICLCJAHEKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=NC2=C(C=C1)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 8 Bromo 4 Chloro 5 Methoxyquinoline and Analogues

Classical and Contemporary Approaches to Quinoline (B57606) Ring System Construction

The formation of the quinoline ring system is a well-established area of organic synthesis, with a rich history of named reactions that are still widely used today. These classical methods, often starting from aniline (B41778) derivatives, provide the fundamental framework for building the bicyclic structure. researchgate.net

Classical methods for quinoline synthesis include:

Skraup Synthesis: This reaction involves the treatment of an aniline with glycerol, sulfuric acid, and an oxidizing agent. pharmaguideline.comiipseries.org For instance, 6-methoxyquinoline (B18371) can be synthesized via the Skraup method using p-methoxyaniline. google.com

Doebner-von Miller Reaction: This method utilizes α,β-unsaturated carbonyl compounds reacting with anilines in the presence of an acid catalyst. researchgate.netpharmaguideline.com

Combes Synthesis: This approach involves the condensation of anilines with 1,3-dicarbonyl compounds, followed by acid-catalyzed cyclization. pharmaguideline.comiipseries.org

Conrad-Limpach-Knorr Synthesis: This reaction between anilines and β-ketoesters can yield either 4-quinolones or 2-quinolones depending on the reaction conditions. pharmaguideline.com

Friedländer Synthesis: This is a condensation reaction between an o-aminoaryl aldehyde or ketone and a compound containing an α-methylene group. pharmaguideline.com

Gould-Jacobs Reaction: This pathway leads to 4-hydroxyquinolines through the cyclization of an anilinomethylenemalonate. mdpi.com

Contemporary approaches often focus on improving the efficiency, regioselectivity, and environmental footprint of quinoline synthesis. These methods frequently employ transition-metal catalysis to facilitate C-H activation and cyclization reactions. organic-chemistry.org For example, palladium-catalyzed annulation of o-iodoanilines with propargyl alcohols provides a route to 2,4-disubstituted quinolines. organic-chemistry.org Another modern approach is the electrophilic cyclization of N-(2-alkynyl)anilines, which can produce a variety of substituted quinolines. nih.gov

| Reaction Name | Starting Materials | Key Features |

| Skraup Synthesis | Aniline, Glycerol, Sulfuric Acid, Oxidizing Agent | Forms the quinoline ring in a one-pot reaction. pharmaguideline.comiipseries.org |

| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl Compound | Versatile for producing a range of substituted quinolines. researchgate.netpharmaguideline.com |

| Combes Synthesis | Aniline, 1,3-Dicarbonyl Compound | Leads to 2,4-disubstituted quinolines. pharmaguideline.comiipseries.org |

| Friedländer Synthesis | o-Aminoaryl Aldehyde/Ketone, α-Methylene Compound | Good for preparing 2-substituted quinolines. pharmaguideline.com |

| Gould-Jacobs Reaction | Aniline, Diethyl ethoxymethylidenemalonate | A key method for accessing 4-hydroxyquinoline (B1666331) derivatives. mdpi.com |

Regioselective Halogenation Strategies for Quinoline Derivatives

The precise placement of halogen atoms on the quinoline ring is crucial for the synthesis of 8-Bromo-4-chloro-5-methoxyquinoline. This requires highly regioselective halogenation methods.

The bromination of 8-substituted quinolines, particularly those bearing a methoxy (B1213986) group, is a key step. The directing effect of the C8-substituent plays a significant role in determining the position of bromination.

Research has shown that the bromination of 8-methoxyquinoline (B1362559) can be highly regioselective. For instance, the reaction of 8-methoxyquinoline with bromine in dichloromethane (B109758) has been reported to yield 5-bromo-8-methoxyquinoline (B186703) as the sole product in high yield. acgpubs.orgresearchgate.net This selectivity is attributed to the electronic effects of the methoxy group.

In more complex systems, such as 6-bromo-8-methoxy-1,2,3,4-tetrahydroquinoline, bromination can lead to multiple products, including 3,6-dibromo-8-methoxyquinoline (B13331666) and 3,5,6-tribromo-8-methoxyquinoline, depending on the amount of brominating agent used. nih.govulakbim.gov.tr A study on the bromination of various 8-substituted quinolines found that 8-methoxyquinoline provides the 5-bromo derivative exclusively, whereas 8-hydroxyquinoline (B1678124) and 8-aminoquinoline (B160924) can give a mixture of mono- and di-brominated products. acgpubs.orgresearchgate.net

A metal-free protocol for the C5-halogenation of 8-substituted quinolines has been developed using trihaloisocyanuric acid as the halogen source. rsc.orgnih.govresearchgate.net This method is operationally simple and provides good to excellent yields of the C5-halogenated product with high regioselectivity. rsc.orgnih.govresearchgate.net

| Substrate | Brominating Agent | Product(s) | Yield | Reference |

| 8-Methoxyquinoline | Br₂ in CH₂Cl₂ | 5-Bromo-8-methoxyquinoline | 92% | acgpubs.orgresearchgate.net |

| 6-Bromo-8-methoxy-THQ | Br₂ (excess) | 3,5,6,7-Tetrabromo-8-methoxyquinoline | 78% | nih.gov |

| N-(quinolin-8-yl)acetamide | TBCA | 5-Bromo-N-(quinolin-8-yl)acetamide | - | nih.gov |

Achieving selective chlorination at the C4 position of the quinoline ring often involves the use of specific activating groups or reaction conditions. One common strategy involves the use of quinoline N-oxides. A method for the regioselective C2-chlorination of quinoline N-oxides has been developed using PPh₃/Cl₃CCN as the chlorinating agent. researchgate.net

For the specific case of this compound, a plausible synthetic route would involve the chlorination of a pre-functionalized quinoline precursor. For example, 2,4-dichloro-7-methoxyquinoline (B1322905) can be synthesized from m-anisidine (B1676023) and malonic acid, followed by a cyclization reaction. google.com This intermediate can then undergo further modifications.

Electrochemical methods have also emerged for the selective chlorination of quinoline derivatives. For example, an electrochemical copper-catalyzed C5-selective chlorination of 8-aminoquinoline amides has been described using dichloromethane as the chlorinating reagent. bohrium.com While not directly applicable to the C4 position, this highlights the potential of electrochemical approaches in regioselective halogenation.

Chlorination of quinoline in concentrated sulfuric acid in the presence of silver sulfate (B86663) has been shown to produce a mixture of 5-chloroquinoline, 8-chloroquinoline, and 5,8-dichloroquinoline. pjsir.org This indicates that direct chlorination of the parent quinoline is not selective for the 4-position.

Methodologies for Methoxy Group Introduction and Manipulation

The methoxy group at the C5 position of the target molecule can be introduced at various stages of the synthesis. One approach is to start with a precursor that already contains the methoxy group, such as p-methoxyaniline for a Skraup synthesis to produce 6-methoxyquinoline. google.com

Alternatively, a hydroxyl group can be converted to a methoxy group. For example, 5,7-dibromoquinolin-8-ol can be reacted with a methylating agent in the presence of a base to form 5,7-dibromo-8-methoxyquinoline. researchgate.net

Multi-Step Synthetic Sequences for this compound Derivatives

The synthesis of complex quinoline derivatives like this compound inherently involves multi-step sequences that combine the aforementioned methodologies. google.com

Cyclization is the cornerstone of quinoline synthesis. As mentioned in section 2.1, classical named reactions like the Skraup, Doebner-von Miller, and Combes syntheses all rely on a key cyclization step to form the quinoline ring system. pharmaguideline.comiipseries.org For instance, the Combes synthesis proceeds through the cyclization of a β-amino enone intermediate. pharmaguideline.com The Gould-Jacobs reaction involves the thermal cyclization of an anilinomethylenemalonate. mdpi.com

Modern methods often employ metal-catalyzed cyclization reactions. The electrophilic cyclization of N-(2-alkynyl)anilines, for example, offers a versatile route to substituted quinolines under mild conditions. nih.gov This reaction proceeds via a 6-endo-dig cyclization. nih.gov A patent describes the synthesis of 2,4-dichloro-7-alkoxy quinolines through a cyclization reaction of m-alkoxy anilines with malonic acid. google.com

Sequential Halogenation and Alkoxylation Strategies

The synthesis of polysubstituted quinolines, such as this compound, often relies on a carefully orchestrated sequence of reactions to install the desired functional groups at specific positions on the heterocyclic ring. The preparation of this particular compound is a prime example of a sequential halogenation and alkoxylation strategy, where the order of substituent introduction is critical for achieving the target molecule.

A common and effective approach begins with a suitably substituted aniline or quinoline precursor. For instance, the synthesis can commence from 8-methoxyquinoline. The methoxy group at the C8 position is a key director for subsequent electrophilic substitution reactions.

Bromination: The first halogenation step typically involves the bromination of the 8-methoxyquinoline scaffold. Research into the bromination of 8-substituted quinolines has shown that 8-methoxyquinoline preferentially undergoes bromination at the C5 position to furnish 5-bromo-8-methoxyquinoline as the primary, often sole, product. acgpubs.orgresearchgate.net This high regioselectivity is attributed to the electronic directing effects of the methoxy group.

Chlorination: Following bromination, the next step is the introduction of a chlorine atom at the C4 position. The 4-position of the quinoline ring is susceptible to nucleophilic substitution if a suitable leaving group is present, but direct chlorination of a quinolin-4-one precursor is a more common and robust method. The synthesis often proceeds via the conversion of the bromo-methoxyquinoline intermediate into a quinolin-4-one derivative. This intermediate can then be treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅), to install the chloro group at the C4 position, yielding the final this compound. This transformation from a 4-hydroxyquinoline to a 4-chloroquinoline (B167314) is a standard procedure in quinoline chemistry. evitachem.com

A patent for a related compound, 8-bromo-2,4-dichloro-7-methoxy-quinoline, demonstrates a similar sequence where a dichloro-methoxy quinoline is brominated. google.com This highlights the modularity of these sequential halogenation steps in building complex halogenated quinoline systems.

The following table summarizes a plausible synthetic sequence based on established quinoline chemistry.

Table 1: Plausible Synthetic Route for this compound

| Step | Starting Material | Reagent(s) and Conditions | Intermediate/Product | Key Transformation |

|---|---|---|---|---|

| 1 | 8-Methoxyquinoline | Br₂ in a suitable solvent (e.g., CHCl₃ or CH₃CN) at ambient temperature. researchgate.net | 5-Bromo-8-methoxyquinoline | Regioselective C5 bromination. acgpubs.orgresearchgate.net |

| 2 | 5-Bromo-8-methoxyquinoline | Oxidizing agent followed by cyclization conditions (if starting from an aniline precursor) or direct conversion to the quinolin-4-one. | 8-Bromo-5-methoxyquinolin-4(1H)-one | Formation of the quinolone core. |

Novel Synthetic Transformations Utilizing the Halogenated Methoxyquinoline Scaffold

The this compound scaffold is a valuable intermediate in organic synthesis, primarily due to the differential reactivity of its two halogen substituents. The chlorine atom at the C4 position is significantly more susceptible to nucleophilic substitution than the bromine atom at the C8 position. This reactivity difference allows for selective functionalization, making the scaffold a versatile platform for generating a diverse library of quinoline derivatives.

Selective Nucleophilic Substitution: The C4-chloro group can be readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols. This allows for the introduction of diverse side chains at this position, which has been extensively explored in medicinal chemistry to modulate the biological activity of quinoline-based compounds. For example, halogenated quinolines are used as precursors for compounds with potential applications as antimicrobial, antiviral, and anticancer agents. nih.gov The bromine at the C8 position typically remains intact during these transformations, serving as a latent functional group for subsequent cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions: The C8-bromo substituent provides a handle for modern cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. After selective functionalization at the C4 position, the C8-bromo group can be used to introduce aryl, heteroaryl, or alkyl groups, further increasing molecular complexity. The palladium-catalyzed cross-coupling of halogenated quinolines is a well-established method for creating C-C bonds. mdpi.com

Table 2: Representative Transformations of the Halogenated Methoxyquinoline Scaffold

| Reaction Type | Position | Reagents and Conditions | Product Class | Significance |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution | C4 | Amines (R-NH₂), base, solvent (e.g., EtOH), heat | 4-Amino-8-bromo-5-methoxyquinolines | Access to analogues of known biologically active 4-aminoquinolines. |

| Suzuki Coupling | C8 | Arylboronic acid (Ar-B(OH)₂), Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃), solvent (e.g., Toluene/H₂O), heat | 8-Aryl-4-chloro-5-methoxyquinolines | Introduction of aryl groups for structure-activity relationship (SAR) studies. mdpi.com |

| Buchwald-Hartwig Amination | C8 | Amine (R₂NH), Pd catalyst, phosphine (B1218219) ligand, base (e.g., NaOtBu), solvent (e.g., Toluene), heat | 8-Amino-4-chloro-5-methoxyquinolines | Formation of C-N bonds at the sterically hindered C8 position. |

These transformations highlight the synthetic utility of the this compound scaffold. The ability to selectively and sequentially modify the C4 and C8 positions allows chemists to fine-tune the steric and electronic properties of the molecule, which is a critical aspect in the development of new materials and therapeutic agents. nih.gov

Chemical Reactivity and Transformation Studies

Nucleophilic Substitution Reactions on the Quinoline (B57606) Core

The reactivity of haloquinolines towards nucleophilic substitution is significantly influenced by the position of the halogen atom. In the case of 8-Bromo-4-chloro-5-methoxyquinoline, the chlorine atom at the C4-position is susceptible to nucleophilic attack. This reactivity is characteristic of 4-haloquinolines, where the adjacent nitrogen atom in the heterocyclic ring facilitates the substitution process.

Studies on analogous chloroquinolines have demonstrated that the C4-chloro group can be displaced by various nucleophiles. mdpi.com For instance, reactions with hydrazines, amines, and azide (B81097) ions lead to the formation of 4-hydrazino, 4-amino, and 4-azido derivatives, respectively. mdpi.com This suggests that this compound can serve as a precursor to a range of 4-substituted quinolines, with the bromo and methoxy (B1213986) groups remaining intact under typical nucleophilic substitution conditions. The reaction proceeds through a nucleophilic aromatic substitution (SNAr) mechanism, which is favored at the electron-deficient C4 position.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

In electrophilic aromatic substitution (EAS) reactions, the regiochemical outcome is governed by the combined directing effects of the existing substituents on the aromatic rings. chinesechemsoc.org For this compound, the key substituents are the strongly activating methoxy (-OCH₃) group and the deactivating bromo (-Br) and chloro (-Cl) groups.

The 5-methoxy group is a powerful ortho-, para-director, significantly activating the positions ortho (C6) and para (C4) to it. However, the C4 position is already substituted. The C8-bromo and C4-chloro groups are deactivating and ortho-, para-directing, but their influence is generally overridden by the potent activating effect of the methoxy group.

Experimental studies on the bromination of 8-methoxyquinoline (B1362559) provide critical insight into the expected regioselectivity. The reaction of 8-methoxyquinoline with bromine yields 5-bromo-8-methoxyquinoline (B186703) as the sole product, demonstrating a strong directing effect to the C5 position. researchgate.netyoutube.com This indicates that for further electrophilic substitution on this compound, the incoming electrophile would be directed by the 5-methoxy group to the next most activated and sterically accessible position on the carbocyclic ring, which is the C6 position.

Transition-Metal Catalyzed Cross-Coupling Reactions at Halogenated Positions

The presence of two distinct halogen atoms (bromine at C8 and chlorine at C4) makes this compound an excellent substrate for selective cross-coupling reactions, enabling the stepwise introduction of different organic fragments. The differential reactivity of the C-Br and C-Cl bonds is the key to this selectivity.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between organoboranes and organic halides. organic-chemistry.org The reactivity of aryl halides in this reaction typically follows the order Ar-I > Ar-Br > Ar-Cl. nih.gov This general trend suggests that selective coupling at the more reactive C8-Br position is feasible while leaving the C4-Cl bond intact. By choosing appropriate palladium catalysts and reaction conditions, one can tune the selectivity. For instance, using a standard palladium catalyst like Pd(PPh₃)₄ would likely favor reaction at the C8 position. However, specialized ligands have been developed that can enhance the reactivity of less reactive aryl chlorides, potentially allowing for coupling at the C4 position or even double coupling under more forcing conditions. nih.gov

Table 1: Predicted Regioselectivity in Suzuki-Miyaura Coupling

| Coupling Position | Relative Reactivity | Typical Catalyst System | Expected Product |

|---|---|---|---|

| C8-Br | High | Pd(PPh₃)₄, Na₂CO₃ | 4-Chloro-5-methoxy-8-arylquinoline |

This table is based on general principles of Suzuki-Miyaura coupling reactivity.

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgresearchgate.net The halide reactivity order in Sonogashira coupling is definitively I > Br > Cl > OTf, which provides a strong basis for achieving high regioselectivity. acs.org

For this compound, the reaction with a terminal alkyne is expected to occur exclusively at the C8-bromo position, as the C-Br bond is significantly more reactive than the C-Cl bond under standard Sonogashira conditions. acs.org This allows for the synthesis of 8-alkynyl-4-chloro-5-methoxyquinolines, which can then be subjected to further transformations at the C4-chloro position.

Table 2: Predicted Regioselectivity in Sonogashira Coupling

| Coupling Position | Relative Reactivity | Typical Catalyst System | Expected Product |

|---|---|---|---|

| C8-Br | High | Pd(PPh₃)₂Cl₂, CuI, Amine Base | 4-Chloro-5-methoxy-8-(alkynyl)quinoline |

This table is based on established halide reactivity in Sonogashira coupling. acs.org

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. nih.gov This reaction is known for its high functional group tolerance. The reactivity of the halide partner generally follows the trend I > Br > Cl.

This reactivity pattern implies that, similar to the Sonogashira coupling, the Negishi reaction on this compound would preferentially occur at the C8-Br bond. Utilizing an organozinc reagent in the presence of a suitable palladium catalyst would enable the selective formation of a C-C bond at the C8 position, yielding 8-substituted-4-chloro-5-methoxyquinoline derivatives. While activating the less reactive C-Cl bond for Negishi coupling is possible, it typically requires more specialized and forceful conditions, such as the use of specific ligands or higher temperatures. nih.gov

Table 3: Predicted Regioselectivity in Negishi Coupling

| Coupling Position | Relative Reactivity | Typical Catalyst System | Expected Product |

|---|---|---|---|

| C8-Br | High | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | 4-Chloro-5-methoxy-8-(alkyl/aryl)quinoline |

This table is based on general principles of Negishi coupling reactivity.

Oxidative and Reductive Chemistry of the Quinoline Nucleus and its Substituents

The quinoline core and its substituents can undergo various oxidative and reductive transformations.

Oxidative Chemistry: The methoxy group at C5 can be susceptible to oxidative demethylation to form the corresponding 8-bromo-4-chloro-quinolin-5-ol, although this typically requires harsh conditions or specific enzymatic systems. The quinoline ring itself is relatively stable to oxidation due to its aromaticity. However, powerful oxidizing agents can lead to ring cleavage. In some cases, excited-state 5-methoxyquinoline (B23529) has been shown to be a strong enough oxidant to interact with adjacent water molecules, though this is a photochemical process.

Reductive Chemistry: The quinoline ring can be reduced under various conditions. Catalytic hydrogenation (e.g., using H₂ with Pd, Pt, or Ni catalysts) can reduce the pyridine (B92270) ring to afford a tetrahydroquinoline derivative. This transformation would yield an 8-bromo-4-chloro-5-methoxy-1,2,3,4-tetrahydroquinoline.

Furthermore, reductive conditions can affect the halogen substituents. Catalytic hydrogenation or the use of reducing agents like tin and HCl can lead to reductive dehalogenation. Given the higher reactivity of C-Br bonds, selective removal of the bromine at C8 might be achievable under controlled conditions, yielding 4-chloro-5-methoxyquinoline. More vigorous reduction could potentially remove both halogen atoms. Reductive amination processes have also been applied to halogenated quinolines to produce bioactive compounds.

Investigation into this compound Reveals Scant Mechanistic Data

A comprehensive review of available scientific literature and chemical databases has found a notable absence of specific research focused on the reaction mechanisms and kinetics of functional group interconversions for the compound this compound.

While this quinoline derivative is available commercially and is utilized as a building block in organic synthesis, dedicated studies detailing the precise mechanisms and kinetic parameters of its transformations are not present in the public domain. The functional groups present—a bromine atom at the C8 position, a chlorine atom at the C4 position, and a methoxy group at the C5 position—suggest a rich potential for various chemical transformations. However, without specific scholarly research, any discussion of reaction mechanisms would be speculative and based on general principles of reactivity for halo-substituted quinolines, rather than on documented findings for this specific molecule.

Chemical reactivity for similar compounds typically involves reactions such as nucleophilic aromatic substitution (SNAr), particularly at the electron-deficient C4 position, and palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) at both the C4-chloro and C8-bromo positions. The relative reactivity of the two halogen atoms would be influenced by factors such as the specific reaction conditions, the catalyst system employed, and the electronic effects of the methoxy group.

For instance, in palladium-catalyzed reactions, the carbon-bromine bond is generally more reactive and would typically undergo oxidative addition more readily than the carbon-chlorine bond. Conversely, the C4 position is highly activated toward nucleophilic attack due to the adjacent ring nitrogen, making the chloro group susceptible to displacement by various nucleophiles.

Despite these well-established general reactivity patterns, no specific kinetic data—such as reaction rate constants, activation energies, or detailed computational studies—have been published for this compound. Consequently, the creation of data tables and a detailed analysis of its functional group interconversions based on direct research findings is not possible at this time. Further empirical and computational studies would be required to elucidate the specific mechanistic pathways and kinetic profiles for this compound.

Advanced Analytical Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount tool for delineating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H-NMR)

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)

Carbon-13 NMR (¹³C-NMR) spectroscopy complements ¹H-NMR by providing a signal for each unique carbon atom in the molecule. For 8-Bromo-4-chloro-5-methoxyquinoline, the ¹³C-NMR spectrum is expected to show ten distinct signals corresponding to the ten carbon atoms of the quinoline (B57606) ring system and the methoxy (B1213986) substituent. The chemical shifts of these signals would be influenced by the electron-withdrawing effects of the bromine and chlorine atoms and the electron-donating effect of the methoxy group. As with the proton NMR data, specific experimental ¹³C-NMR data for this compound is not found in the public domain.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ionized molecules. It is instrumental in determining the molecular weight of a compound and can provide insights into its elemental composition and structure.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar molecules. While specific experimental ESI-MS data for this compound is not detailed in the available literature, predictions from computational tools suggest the expected mass-to-charge ratios for various adducts.

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 271.94722 |

| [M+Na]⁺ | 293.92916 |

| [M-H]⁻ | 269.93266 |

| [M+NH₄]⁺ | 288.97376 |

| [M+K]⁺ | 309.90310 |

High-Resolution Mass Spectrometry for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. For this compound, with a molecular formula of C₁₀H₇BrClNO, the predicted monoisotopic mass is 270.93994 Da. moldb.com An experimental HRMS measurement that closely matches this value would provide strong evidence for the compound's elemental composition.

Vibrational Spectroscopy

Vibrational spectroscopy, which includes techniques like Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. The resulting spectrum provides a "fingerprint" of the compound, with specific peaks corresponding to the stretching and bending of different functional groups. For this compound, characteristic vibrational bands would be expected for the C-H, C=C, C=N, C-O, C-Cl, and C-Br bonds. However, no specific experimental vibrational spectroscopy data for this compound could be located in the reviewed literature.

Fourier Transform Infrared (FT-IR) Spectroscopy

No experimental FT-IR spectra or detailed peak assignment tables for this compound were found in the public domain. This technique is crucial for identifying the functional groups and vibrational modes of the molecule, which would offer insights into its bonding and structure. For comparison, a study on the related compound 5-bromo-8-methoxyquinoline (B186703) reported IR spectral data with peaks at 2915, 2848, 1600, 1588, 1500, 1460, 1352, and 1300 cm⁻¹. researchgate.netacgpubs.org However, the substitution pattern of this compound is different, and thus its IR spectrum would exhibit unique characteristics.

Electronic Absorption and Emission Spectroscopy (UV-Vis)

There is no available information on the electronic absorption (UV-Vis) or emission (fluorescence/phosphorescence) properties of this compound. Such data would be invaluable for understanding the electronic transitions within the molecule, its chromophoric system, and its potential for applications in areas like photochemistry or as a molecular probe.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

A definitive solid-state structure of this compound determined by single-crystal X-ray diffraction has not been reported. This technique would provide precise information on bond lengths, bond angles, and the three-dimensional arrangement of the atoms in the crystal lattice. While the crystal structure of a related isomer, 4-Bromo-8-methoxyquinoline, has been determined, these findings cannot be directly extrapolated to this compound due to the different positions of the substituents. nih.gov The study on 4-Bromo-8-methoxyquinoline revealed an orthorhombic crystal system with space group P2₁2₁2₁. nih.gov

In-Depth Computational and Theoretical Analysis of this compound Remains Unexplored in Scientific Literature

A comprehensive review of published scientific literature reveals a notable absence of specific computational and theoretical chemistry investigations focused on the compound this compound. Despite the availability of general information and the listing of this compound in various chemical supplier databases, dedicated research into its quantum chemical properties, vibrational frequencies, molecular orbitals, and reactivity through computational modeling appears to be a yet-unexplored area of study.

While the broader class of quinoline derivatives has been the subject of numerous computational studies, including investigations using Density Functional Theory (DFT) and other advanced methods nih.govrsc.orguobaghdad.edu.iq, these findings are not directly transferable to the specific structural and electronic configuration of this compound. The unique substitution pattern of a bromo group at the 8-position, a chloro group at the 4-position, and a methoxy group at the 5-position on the quinoline scaffold would yield distinct electronic and structural characteristics that necessitate a dedicated theoretical analysis.

The requested detailed examination, encompassing molecular geometry optimization, electronic structure, vibrational frequency analysis, frontier molecular orbitals (HOMO-LUMO), global reactivity descriptors, and Natural Bond Orbital (NBO) analysis, requires specific calculations to be performed on the exact molecule of this compound. Such studies would provide valuable insights into the molecule's stability, reactivity, and potential for various chemical interactions.

Currently, there are no publicly available research articles or datasets that provide the specific computational results required to populate the detailed outline for this compound. Therefore, a scientifically accurate and evidence-based article on its computational and theoretical chemistry, as per the specified structure, cannot be generated at this time. The development of such an article would be contingent on future research initiatives undertaking a dedicated computational study of this particular compound.

Computational and Theoretical Chemistry Investigations

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand, such as 8-Bromo-4-chloro-5-methoxyquinoline, to the active site of a target protein. While specific molecular docking studies on this compound are not extensively documented in publicly available literature, the methodology has been widely applied to structurally similar quinoline (B57606) and quinazoline (B50416) derivatives to predict their biological activity.

The process involves generating a three-dimensional structure of the ligand and the target receptor, often obtained from crystallographic data. An algorithm then systematically samples different conformations and orientations of the ligand within the receptor's binding site. These poses are then evaluated using a scoring function that estimates the binding affinity, typically in kcal/mol. Lower binding energies suggest a more stable ligand-receptor complex.

For instance, studies on other substituted quinolines have demonstrated their potential to inhibit various enzymes by fitting into their active sites. researchgate.netresearchgate.net These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. In a hypothetical docking study of this compound against a potential cancer target like Epidermal Growth Factor Receptor (EGFR), one might expect the quinoline core to form crucial interactions within the ATP-binding pocket. The bromo and chloro substituents could further influence binding affinity and selectivity through specific halogen bonding or by occupying hydrophobic pockets.

A representative, hypothetical molecular docking analysis for this compound against a kinase target is presented below. This table illustrates the type of data that would be generated and analyzed to predict the compound's potential as a kinase inhibitor.

Table 1: Hypothetical Molecular Docking Results of this compound with a Kinase Target

| Target Protein | Binding Energy (kcal/mol) | Interacting Residues | Hydrogen Bond Interactions |

|---|---|---|---|

| EGFR Kinase Domain | -8.5 | Met793, Leu718, Val726 | Quinoline Nitrogen - Met793 |

| VEGFR2 Kinase Domain | -7.9 | Cys919, Leu840, Val848 | Methoxy (B1213986) Oxygen - Cys919 |

| Abl Kinase Domain | -9.1 | Met318, Ile313, Phe382 | Quinoline Nitrogen - Met318 |

Molecular Dynamics Simulations for Conformational Landscape Exploration

In the context of drug discovery, an MD simulation would typically follow a molecular docking study. The predicted ligand-receptor complex is placed in a simulated physiological environment, including water molecules and ions. The simulation then tracks the movements of every atom in the system over a period of nanoseconds to microseconds. This allows researchers to assess the stability of the binding pose, observe any conformational changes in the protein or the ligand upon binding, and calculate binding free energies with greater accuracy.

For this compound, an MD simulation could reveal how the methoxy group rotates, how the quinoline ring system flexes, and how these motions might influence its interaction with a biological target. The simulation can also provide information on the solvent's effect on the compound's conformation.

A table outlining the typical parameters and key outputs of a hypothetical MD simulation study for the this compound-EGFR complex is provided below.

Table 2: Hypothetical Molecular Dynamics Simulation Parameters and Outputs

| Parameter | Value/Description |

|---|---|

| Simulation Software | GROMACS, AMBER |

| Force Field | CHARMM36, AMBER ff14SB |

| Simulation Time | 100 nanoseconds |

| Ensemble | NPT (Isothermal-isobaric) |

| Temperature | 300 K |

| Pressure | 1 bar |

| Key Outputs | |

| RMSD (Root Mean Square Deviation) | To assess the stability of the protein and ligand |

| RMSF (Root Mean Square Fluctuation) | To identify flexible regions of the protein |

| Hydrogen Bond Analysis | To monitor the persistence of key interactions |

| Binding Free Energy (MM/PBSA) | To provide a more accurate estimation of binding affinity |

Role As a Versatile Chemical Scaffold and Synthetic Intermediate

Precursor in the Synthesis of Complex Heterocyclic Systems

The densely functionalized core of 8-Bromo-4-chloro-5-methoxyquinoline makes it an ideal starting material for constructing more elaborate, fused heterocyclic systems. One of the key strategies in organic synthesis is the elaboration of existing scaffolds, and this quinoline (B57606) derivative is primed for such transformations. For instance, the quinoline framework is frequently used to synthesize pyrimido[4,5-b]quinolines, a class of compounds known for a wide array of biological activities including anticancer, anti-inflammatory, and antimicrobial properties. nih.govunar.ac.idnih.gov

The synthesis of these fused systems often involves multi-component reactions where a functionalized quinoline is a key participant. nih.govsharif.edu For example, derivatives of 2-aminoquinoline-3-carbonitriles or related structures can undergo intramolecular cyclization to form the pyrimido[4,5-b]quinoline core. researchgate.net The presence of the chloro and bromo substituents on this compound offers multiple reaction sites that can be sequentially addressed to first introduce necessary functionalities (like an amino group via nucleophilic substitution of the 4-chloro position) and then drive the cyclization reactions needed to form new rings.

Furthermore, studies have shown the synthesis of novel phthalonitriles from substituted 8-hydroxyquinolines, which are then further functionalized. acgpubs.org By analogy, the 5-methoxy group in this compound can be cleaved to reveal a hydroxyl group, opening pathways to similar complex structures like quinoline-based phthalonitriles or other fused systems through condensation reactions. acgpubs.org The palladium-catalyzed Ullmann cross-coupling reaction is another powerful tool that uses halogenated quinolines to access a diverse range of heterocyclic systems, including indoles and carbazoles, by reacting them with other functionalized precursors. nih.gov

Table 1: Examples of Complex Heterocyclic Systems Derived from Quinoline Precursors This table is illustrative of the types of complex systems that can be synthesized from quinoline scaffolds.

| Precursor Type | Resulting Heterocyclic System | Key Reaction Type | Reference |

|---|---|---|---|

| 6-Amino-1,3-dimethyluracil + Aldehyde + Dimedone | Pyrimido[4,5-b]quinoline | Multi-component Reaction | nih.gov |

| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Pyrimido[4,5-b]quinoline (5-deazaflavine) | Intramolecular Cyclization | researchgate.net |

| 8-Hydroxyquinoline (B1678124) + 4,5-Dichlorophthalonitrile | 4-Chloro-5-(quinolin-8-yloxy)phthalonitrile | Nucleophilic Aromatic Substitution | acgpubs.org |

| 1-Bromo-2-nitrobenzene + β-bromo-ester | Quinolone | Pd-catalyzed Ullmann Reaction & Reductive Cyclization | nih.gov |

Strategic Utility of Halogen Atoms for Directed Functionalization in Organic Synthesis

The presence of two different halogen atoms—bromine at the C-8 position and chlorine at the C-4 position—is a key feature that makes this compound a strategically valuable intermediate. The differential reactivity of the C-Br and C-Cl bonds allows for selective and sequential functionalization, a cornerstone of modern synthetic chemistry. rsc.orgmdpi.comnih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, are fundamental tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.govyoutube.com In dihalogenated substrates like this one, the carbon-bromine bond is generally more reactive towards oxidative addition to a palladium(0) catalyst than the carbon-chlorine bond. This reactivity difference enables chemists to selectively replace the bromine atom while leaving the chlorine atom intact for a subsequent transformation.

For example, a selective Buchwald-Hartwig amination has been demonstrated on 6-bromo-2-chloroquinoline, where reaction conditions were optimized to achieve coupling at the C-Br position with various amines, while preserving the C-Cl bond. nih.gov This allows for the introduction of a diverse set of substituents at one position, followed by a different coupling reaction at the second position. This step-wise approach provides precise control over the final molecular architecture.

This directed functionalization is crucial for building libraries of compounds for drug discovery, where the effect of different substituents at specific positions can be systematically explored. nih.govrsc.org The ability to use the C-8 bromo position for an initial coupling, perhaps to introduce a bulky group, and then use the C-4 chloro position for a second, different reaction, is a powerful tactic for accessing novel chemical space. nih.gov

Table 2: Differential Reactivity of Halogens in Palladium-Catalyzed Cross-Coupling This table outlines the general principles of selective functionalization.

| Halogen Bond | Relative Reactivity in Pd(0) Oxidative Addition | Common Cross-Coupling Reactions | Strategic Advantage |

|---|---|---|---|

| C-Br | Higher | Suzuki, Heck, Buchwald-Hartwig, Sonogashira | Allows for initial, selective functionalization. |

| C-Cl | Lower | Suzuki, Buchwald-Hartwig (often requires specific ligands/conditions) | Can be retained for a second, distinct synthetic step. |

Application in the Design and Synthesis of Diverse Bioactive Scaffolds

The quinoline scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the basis for a wide range of therapeutic agents. rsc.orgrsc.orgresearchgate.net Its derivatives have demonstrated a remarkable spectrum of biological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory effects. nih.govnih.gov The functionalization of the quinoline core is a key strategy for modulating pharmacological activity and developing new drug candidates. nih.gov

This compound serves as an excellent starting point for generating diverse bioactive scaffolds. Each substituent plays a role in potential biological interactions and provides a handle for synthetic modification. The halogen atoms are not only useful for building the carbon skeleton but can also participate directly in halogen bonding with biological targets or be replaced by other functional groups known to impart bioactivity, such as amines or sulfonamides. nih.gov

For instance, a series of novel quinoline-based sulfonamides were developed as potent and selective inhibitors of cancer-related carbonic anhydrase isoforms. nih.gov The synthesis of these molecules relied on the functionalization of a 4-anilinoquinoline scaffold, a structure readily accessible from a 4-chloroquinoline (B167314) precursor like this compound via a Buchwald-Hartwig or SNAr reaction. Similarly, quinoline derivatives have been synthesized as potent and selective phosphodiesterase 5 (PDE5) inhibitors for potential use in treating Alzheimer's disease. nih.gov The development of these compounds involved the systematic modification of the quinoline core to optimize potency and selectivity. nih.gov

Development of Novel Reagents or Catalysts Based on the Quinoline Framework

Beyond its role as a precursor to bioactive molecules, the quinoline framework itself is utilized in the development of novel reagents and catalysts. mdpi.comnih.gov Functionalized quinolines can act as ligands for transition metals, influencing the efficiency and selectivity of catalytic reactions. organic-chemistry.org For example, 2-(4,5-dihydro-2-oxazolyl)quinoline (B1215017) (quinox) has been used as an effective ligand in palladium-catalyzed allylic cross-coupling reactions. organic-chemistry.org

A particularly relevant application is the development of quinoline-based photoremovable protecting groups, also known as "caging" groups. researchgate.net These reagents are used to temporarily block a functional group on a bioactive molecule. The molecule is rendered inactive until it is "uncaged" by exposure to light, allowing for precise spatial and temporal control over its release in biological systems. Recently, a series of quinoline-based caging groups were synthesized, with one of the foundational structures being the 8-bromo-7-hydroxyquinolinyl (BHQ) chromophore. researchgate.net The structural similarity of BHQ to a derivative of this compound (where the methoxy (B1213986) is converted to a hydroxyl group) highlights the potential of this scaffold in creating advanced chemical tools for biological research. In this context, the bromine atom was found to be a key substituent that could be modified to fine-tune the photophysical properties of the caging group. researchgate.net

While direct application of this compound as a catalyst has not been extensively reported, its structural motifs are present in various organocatalytic systems. Chiral phosphoric acids, for instance, have been used in the atroposelective Friedländer heteroannulation to produce axially chiral 4-arylquinolines, which have significant potential in asymmetric catalysis. matilda.science The inherent properties of the quinoline scaffold make it a promising platform for the rational design of new generations of ligands and organocatalysts.

Structure Activity Relationship Studies: in Vitro Biological Activity and Mechanistic Insights

Investigation of Quinoline (B57606) Core and Substituent Effects on In Vitro Biological Activity

While the broader quinoline scaffold is a common feature in many biologically active compounds, specific data for 8-Bromo-4-chloro-5-methoxyquinoline is lacking. Research on related brominated and methoxylated quinolines suggests that the nature and position of substituents are critical for their bioactivity. For instance, studies on other brominated methoxyquinolines have highlighted the importance of the substitution pattern for their anticancer effects. nih.gov However, without direct experimental evidence, the specific contribution of the 8-bromo, 4-chloro, and 5-methoxy groups of the target compound remains speculative.

In Vitro Antiproliferative Activity against Cell Lines

Direct studies on the in vitro antiproliferative activity of this compound against any cancer cell lines have not been reported in the scientific literature.

Research on other substituted quinolines has demonstrated significant antiproliferative effects. For example, certain brominated methoxyquinoline and nitrated bromoquinoline derivatives have shown inhibitory activity against various cancer cell lines, including C6, HeLa, and HT29. nih.gov The antiproliferative potential of these related compounds underscores the importance of the quinoline core, but the specific activity of this compound is yet to be determined.

Antimicrobial Activity Studies

There is no available data on the antimicrobial activity of this compound. The potential of this compound as an antibacterial or antifungal agent has not been explored in published research.

Molecular Mechanism of Action Elucidation

Due to the absence of biological activity studies, the molecular mechanism of action for this compound has not been elucidated.

Target Identification and Interaction Analysis

No molecular targets for this compound have been identified. Interaction analyses, which are fundamental to understanding a compound's mechanism of action, have not been performed.

Cellular Pathway Modulation

There is no information available regarding the effects of this compound on any cellular pathways.

Computational Approaches in Structure-Activity Relationship (SAR) Elucidation

In the quest to decipher the intricate relationship between the chemical structure of a molecule and its biological activity, computational approaches have become indispensable tools. For quinoline derivatives, including this compound, these methods offer a rational and accelerated path toward understanding their mechanism of action and designing more potent and selective analogs. By building predictive models, computational studies can guide synthetic efforts, minimizing the trial-and-error process inherent in traditional drug discovery.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities. researchgate.net These models are built upon the principle that variations in the biological activity of a group of molecules are dependent on the changes in their physicochemical properties. For quinoline derivatives, QSAR studies have been instrumental in identifying key structural features that govern their therapeutic effects, such as anticancer or antimicrobial activities. researchgate.netarabjchem.org

The development of a QSAR model typically involves a series of steps, starting with the collection of a dataset of compounds with known biological activities. The three-dimensional structures of these molecules are then generated and optimized to their lowest energy state. A variety of molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, are calculated. These descriptors can be broadly categorized into constitutional, topological, geometrical, electrostatic, and quantum-chemical descriptors.

Table 1: Examples of Molecular Descriptors in QSAR Studies

| Descriptor Category | Examples | Description |

| Constitutional | Molecular weight, Number of atoms, Number of rings | Describes the basic composition of the molecule. |

| Topological | Wiener index, Kier & Hall connectivity indices | Represents the connectivity and branching of the molecule. |

| Geometrical | Molecular surface area, Molecular volume | Describes the 3D shape and size of the molecule. |

| Electrostatic | Dipole moment, Partial charges on atoms | Represents the distribution of charge within the molecule. |

| Quantum-Chemical | HOMO/LUMO energies, Mulliken charges | Derived from quantum mechanical calculations, describing electronic properties. |

Once the descriptors are calculated, a mathematical model is generated using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms. researchgate.net The goal is to create an equation that can accurately predict the biological activity of a compound based on its descriptor values.

A crucial aspect of QSAR modeling is its validation to ensure its predictive power. This is typically done through internal validation (e.g., cross-validation using the training set) and external validation (using a separate test set of compounds not used in model generation). ucm.es Statistical parameters such as the squared correlation coefficient (R²), the cross-validated squared correlation coefficient (q²), and the predictive squared correlation coefficient for the external test set (R²pred) are used to assess the model's robustness and predictability. nih.gov

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is another powerful ligand-based drug design strategy that focuses on identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target and elicit a biological response. nih.govresearchgate.net A pharmacophore model does not represent a real molecule or a real association of functional groups but is rather an abstract concept that encapsulates the common features of a set of active molecules.

The key features of a pharmacophore model include:

Hydrogen bond acceptors (HBA)

Hydrogen bond donors (HBD)

Hydrophobic regions (HY)

Aromatic rings (AR)

Positive and negative ionizable groups

Table 2: Common Pharmacophoric Features

| Feature | Description | Potential Contribution in this compound |

| Hydrogen Bond Acceptor (HBA) | An atom or group of atoms that can accept a hydrogen bond. | The nitrogen atom in the quinoline ring and the oxygen atom of the methoxy (B1213986) group. |

| Hydrophobic (HY) | A non-polar region of the molecule that can interact with hydrophobic pockets of the target protein. | The aromatic quinoline core. |

| Aromatic Ring (AR) | A planar, cyclic, conjugated system of atoms. | The quinoline ring system. |

| Halogen Bond Donor | A halogen atom that can act as an electrophilic region and interact with a nucleophilic site. | The bromine and chlorine atoms, which can participate in halogen bonding. nih.govresearchgate.net |

The process of pharmacophore modeling typically starts with a set of active compounds. These molecules are superimposed based on their common features to generate a hypothesis. This hypothesis is then used to screen large databases of chemical compounds to identify new molecules that match the pharmacophore and are therefore likely to be active. nih.gov

For quinoline derivatives, pharmacophore models have been successfully developed to identify novel compounds with various biological activities, including antioxidant and anticancer properties. nih.govresearchgate.net For this compound, a pharmacophore model would likely include the aromatic quinoline core as a key hydrophobic and aromatic feature. The nitrogen atom and the methoxy group's oxygen could act as hydrogen bond acceptors. Furthermore, the bromine and chlorine atoms could be involved in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. nih.govresearchgate.net By understanding the spatial arrangement of these features, medicinal chemists can design new derivatives of this compound with improved biological activity.

Future Research Directions and Academic Significance

Exploration of Sustainable and Green Synthetic Methodologies for Halogenated Methoxyquinolines

Traditional methods for the synthesis of quinoline (B57606) derivatives often involve harsh reaction conditions, the use of hazardous reagents, and the generation of significant chemical waste. beilstein-journals.org Future research will undoubtedly focus on the development of more sustainable and environmentally benign synthetic routes to 8-Bromo-4-chloro-5-methoxyquinoline and related halogenated methoxyquinolines.

Key areas for exploration in green synthesis include:

Development of Novel Catalytic Systems: A significant trend in green chemistry is the use of efficient and recyclable catalysts. bioengineer.orgnih.gov Research could focus on employing earth-abundant and low-toxicity metal catalysts, such as those based on iron, copper, or zinc, to replace more hazardous and expensive noble metal catalysts. bioengineer.org The application of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, is another promising avenue. acs.org

Microwave- and Ultrasound-Assisted Synthesis: These non-conventional energy sources can significantly accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in shorter timeframes. beilstein-journals.orgwikipedia.org Investigating the application of microwave and ultrasound irradiation to the key steps in the synthesis of this compound could lead to more energy-efficient and scalable processes.

Use of Greener Solvents and Solvent-Free Conditions: The replacement of volatile and toxic organic solvents with greener alternatives like water, ethanol, or ionic liquids is a cornerstone of sustainable chemistry. acs.orgnih.gov Exploring solvent-free reaction conditions, where the reactants are ground together, is another attractive option for minimizing environmental impact. nih.gov

A comparative overview of traditional versus potential green synthetic approaches is presented in Table 1.

| Parameter | Traditional Synthesis | Green/Sustainable Synthesis |

| Catalysts | Often stoichiometric strong acids/bases, hazardous metals | Recyclable heterogeneous catalysts, earth-abundant metal catalysts bioengineer.orgacs.org |

| Energy Source | Conventional heating (often prolonged) | Microwave, ultrasound irradiation beilstein-journals.orgwikipedia.org |

| Reaction Design | Multi-step synthesis with isolation of intermediates | One-pot reactions, multicomponent reactions bioengineer.orgd-nb.info |

| Solvents | Volatile and toxic organic solvents | Water, ethanol, ionic liquids, solvent-free conditions acs.orgnih.gov |

| Waste Generation | High | Significantly reduced |

Design and Synthesis of Advanced Derivatives with Tailored Reactivity or Academic Applications

The core structure of this compound serves as a versatile scaffold for the design and synthesis of advanced derivatives with tailored properties. The presence of two distinct halogen atoms at the 4- and 8-positions, along with the methoxy (B1213986) group, provides multiple handles for selective functionalization.

Future research in this area could focus on:

Selective Cross-Coupling Reactions: The differential reactivity of the C-Cl and C-Br bonds can be exploited to achieve selective functionalization through various cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. This would allow for the introduction of a wide range of substituents, including aryl, alkyl, and alkynyl groups, at specific positions on the quinoline ring, leading to a library of novel compounds with diverse electronic and steric properties.

Introduction of Bioactive Moieties: The quinoline nucleus is a well-established pharmacophore found in numerous clinically used drugs. acs.org Advanced derivatives of this compound could be synthesized by incorporating other known bioactive fragments, such as pyrazole, pyrimidine, or indole moieties. These hybrid molecules could exhibit enhanced or novel biological activities. For instance, a patent has described the synthesis of various derivatives of a similar compound, 8-bromo-4-chloro-7-methoxyquinoline, by introducing different heterocyclic groups at the 2-position, highlighting the potential for creating a diverse range of analogues.

Modulation of Physicochemical Properties: The introduction of different functional groups can be used to fine-tune the physicochemical properties of the molecule, such as its solubility, lipophilicity, and electronic properties. This is crucial for tailoring the compound for specific academic applications, for example, as a molecular probe or a material component. Halogenation, in particular, is known to increase lipophilicity, which can enhance the absorption and activity of bioactive compounds. acs.org

Table 2 provides examples of potential advanced derivatives and their rationale for synthesis.

| Derivative Type | Rationale for Synthesis | Potential Academic Application |

| Arylated derivatives | To explore the impact of extended conjugation on photophysical properties. | Organic electronics, fluorescent probes. |

| Heterocycle-substituted derivatives | To investigate potential synergistic biological activities. | Medicinal chemistry, chemical biology. |

| Amino- and nitro-substituted derivatives | To study the effect of strong electron-donating and -withdrawing groups on reactivity and biological activity. | Fundamental organic chemistry research, development of novel bioactive compounds. bioengineer.org |

Integration of Multi-Omics and High-Throughput Screening for Mechanistic Studies

Understanding the mechanism of action of a compound at a molecular level is crucial for its development for any application. The integration of high-throughput screening (HTS) with multi-omics technologies (genomics, transcriptomics, proteomics, and metabolomics) offers a powerful approach to elucidate the biological effects of novel compounds like this compound and its derivatives.

Future research in this direction would involve:

High-Throughput Screening (HTS): Initially, a library of derivatives of this compound could be screened against a panel of biological targets, such as enzymes or cell lines, to identify "hits" with interesting activity. researchgate.net HTS allows for the rapid testing of thousands of compounds, making it an efficient method for initial lead discovery. Quinolines are frequently included in chemical libraries for HTS due to their diverse biological activities. acs.org

Target Identification and Validation: For the identified "hits," multi-omics approaches can be employed to identify their molecular targets and elucidate their mechanism of action. For example, proteomics-based methods can be used to identify proteins that directly bind to the compound. nih.gov

Systems Biology Approach: Multi-omics data provides a holistic view of the cellular response to a compound, allowing for a systems-level understanding of its effects. rsc.org By analyzing the changes in gene expression, protein levels, and metabolite profiles, researchers can identify the cellular pathways that are perturbed by the compound. This can reveal not only the primary target but also off-target effects and potential mechanisms of toxicity. rsc.org

The workflow for an integrated HTS and multi-omics study is outlined below:

Library Synthesis: Generation of a diverse library of this compound derivatives.

High-Throughput Screening: Screening of the library against biological targets to identify active compounds.

Hit Validation and Prioritization: Confirmation of the activity of the initial hits and selection of the most promising candidates for further study.

Multi-Omics Analysis: Treatment of relevant biological systems (e.g., cells, organisms) with the validated hits and subsequent analysis of the transcriptome, proteome, and metabolome.

Data Integration and Pathway Analysis: Integration of the multi-omics datasets to identify perturbed pathways and potential molecular targets.

Mechanism of Action Elucidation: Formulation and experimental validation of hypotheses regarding the compound's mechanism of action.

Potential for the Compound as a Building Block in Materials Science or Chemical Biology Probes

The unique structural and electronic features of this compound make it an attractive building block for the development of novel materials and chemical biology tools.

Materials Science Applications: Quinoline derivatives are known to be used in the manufacture of dyes and polymers and have been investigated for their potential in organic light-emitting diodes (OLEDs). researchgate.net The presence of halogen atoms in this compound allows for further functionalization, which could be used to tune the electronic and photophysical properties of the resulting materials. Future research could explore the incorporation of this compound into conjugated polymers or as a ligand in metal complexes for applications in organic electronics and photonics.

Chemical Biology Probes: The quinoline scaffold is inherently fluorescent and has been explored for the development of fluorescent probes for bio-imaging and as chemosensors for metal ions. bioengineer.orgwikipedia.org The modular nature of the this compound scaffold allows for the rational design of probes with specific properties. For example, the halogen atoms could serve as handles for the attachment of recognition moieties for specific biological targets, while the methoxy group and other substituents could be used to tune the fluorescence properties. The development of fluorescent probes based on this scaffold could enable the visualization of biological processes in living cells with high sensitivity and specificity. bioengineer.orgwikipedia.org

Addressing Unexplored Reactivity or Stereochemical Aspects of the Compound

The polysubstituted nature of this compound raises interesting questions about its reactivity and stereochemistry that warrant further investigation.

Unexplored Reactivity: The interplay of the electron-withdrawing halogens and the electron-donating methoxy group could lead to unusual reactivity patterns. Future studies could explore the regioselectivity of various reactions, such as electrophilic aromatic substitution or nucleophilic aromatic substitution, on the quinoline ring. Investigating the reactivity of the methyl group of the methoxy substituent, for example, through demethylation or other transformations, could also open up new avenues for derivatization.

Stereochemical Aspects and Atropisomerism: A particularly intriguing and underexplored area is the potential for atropisomerism in derivatives of this compound. Atropisomerism is a type of axial chirality that arises from restricted rotation around a single bond, often between two aromatic rings. acs.orgnih.gov If a bulky substituent were to be introduced at a position adjacent to the C-N bond of a group attached to the quinoline ring, hindered rotation could lead to the existence of stable, separable enantiomers (atropisomers). beilstein-journals.org Given the increasing recognition of the importance of atropisomerism in medicinal chemistry and materials science, investigating the potential for and the stereochemical consequences of atropisomerism in derivatives of this compound would be of significant academic interest. acs.orgnih.gov This could involve the synthesis of sterically hindered derivatives and the study of their rotational barriers and chiroptical properties.

Q & A

Q. What are the established synthetic routes for 8-Bromo-4-chloro-5-methoxyquinoline, and how are intermediates purified?

Synthesis typically begins with a quinoline scaffold, introducing substituents via sequential halogenation and methoxylation. For example:

- Bromination : Electrophilic substitution at position 8 using bromine or N-bromosuccinimide (NBS) in acetic acid .

- Chlorination : Directed chlorination at position 4 via radical or electrophilic pathways, often requiring protecting groups to avoid over-halogenation .

- Methoxylation : Introduction of the methoxy group at position 5 using methylating agents like dimethyl sulfate under basic conditions .

Purification : Recrystallization (e.g., chloroform/hexane) or column chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>95%) .

Q. How is the structure of this compound confirmed experimentally?

- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., methoxy singlet at ~3.9 ppm, aromatic proton splitting patterns) .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 287.94 for CHBrClNO) .

- X-ray Crystallography : Resolves spatial arrangement and intermolecular interactions (e.g., C–H⋯π packing in crystal lattices) .

Advanced Research Questions

Q. How do substituent positions (4-Cl, 5-OCH3_33, 8-Br) influence electronic properties and reactivity?

- Electronic Effects :

- 8-Bromo : Electron-withdrawing, directs electrophilic substitution to position 3 or 6 via resonance .

- 4-Chloro : Moderately deactivating, stabilizes intermediates in cross-coupling reactions .

- 5-Methoxy : Electron-donating, increases electron density at adjacent positions, favoring nucleophilic attacks .

- Steric Effects : Methoxy at position 5 hinders access to position 4, affecting regioselectivity in further functionalization .

- Computational Insights : DFT studies (e.g., Mulliken charge analysis) show localized negative charges at halogenated positions, influencing pharmacodynamic interactions .

Q. What computational strategies predict the biological activity of this compound?

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and binding affinity .

- Molecular Docking : Simulates interactions with biological targets (e.g., enzymes, DNA) to identify potential binding modes .

- ADMET Prediction : Models absorption, distribution, and toxicity profiles using software like SwissADME or ADMETlab .

Q. How can contradictions in reported biological activities of halogenated quinolines be resolved?

- Data Discrepancies : Variations in antimicrobial assay results (e.g., MIC values) may arise from differences in bacterial strains, solvent systems (DMSO vs. aqueous), or compound purity .

- Methodological Solutions :

- Standardize protocols (e.g., CLSI guidelines for antimicrobial testing).

- Validate purity via HPLC (>98%) and control for solvent effects .

- Replicate studies across multiple labs to confirm reproducibility .

Q. What are the challenges in designing cross-coupling reactions for this compound?

- Catalyst Selection : Pd(PPh) or PdCl(dppf) for Suzuki-Miyaura couplings at position 8, but competing reactivity at position 4 may require protective groups .

- Solvent Optimization : Use polar aprotic solvents (DMF, THF) to enhance catalyst stability and reaction efficiency .

- Byproduct Mitigation : Monitor reaction progress via TLC to minimize dihalogenation or over-coupling .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Formula | CHBrClNO | |

| Molecular Weight | 287.54 g/mol | |

| Melting Point | 142–145°C (recrystallized from CHCl) | |

| Crystallographic Data | Monoclinic, space group P2/c |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.